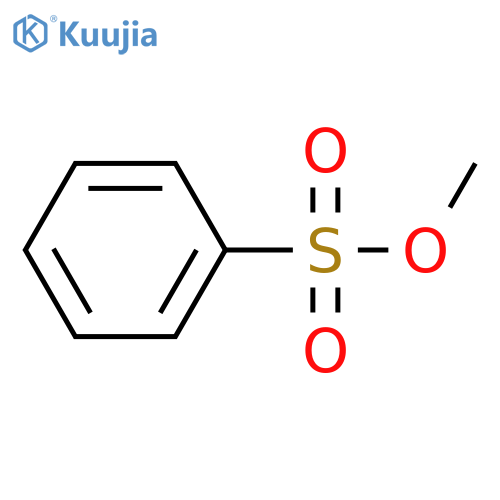

Cas no 80-18-2 (Methyl benzenesulfonate)

Methyl benzenesulfonate 化学的及び物理的性質

名前と識別子

-

- Methyl benzenesulfonate

- Benzenesulfonic acid methyl ester

- Methyl Benzenesulfon

- benzenesulphonic acid methyl ester

- EINECS 201-256-8

- methyl benzene-sulfonate

- methyl benzenesulphonate

- Methyl toluene-p-sulfonate

- CS-0020960

- B0033

- E76340

- Methyl ester of benzenesulphonic acid

- NSC 06624

- Z45457929

- FT-0622649

- EN300-15725

- BRN 0908448

- Q18500364

- AKOS000120218

- Methyl besylate

- MFCD00014737

- Methyl Benzenesulphonate; Atracurium Besilate Imp. J (EP); Atracurium Imp. J (EP); Atracurium Besilate Impurity J; Atracurium Impurity J

- methylbenzene sulfonate

- J-522589

- A839862

- METHYL BENZENE SULFONATE

- LS-32007

- 4-11-00-00029 (Beilstein Handbook Reference)

- Benzenesulfonic acid methyl

- NSC3214

- DTXSID5052549

- NSC-3214

- methylbenzenesulfonate

- 80-18-2

- AI3-06624

- NSC 3214

- PS-10679

- Benzolsulfonsauremethylester

- BCP22900

- SCHEMBL94530

- Benzenesulfonic acid, methyl ester

- CCRIS 9156

- UNII-69X50842RM

- 20ND3-5

- 69X50842RM

- methylbenzensulfonat-

- NS00038064

- Atracurium Besilate Imp. J (EP): Methyl Benzenesulphonate

- DTXCID6031122

- 20ND35

-

- MDL: MFCD00014737

- インチ: 1S/C7H8O3S/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3

- InChIKey: CZXGXYBOQYQXQD-UHFFFAOYSA-N

- ほほえんだ: O=S(C1C=CC=CC=1)(OC)=O

- BRN: 908448

計算された属性

- せいみつぶんしりょう: 172.019415g/mol

- ひょうめんでんか: 0

- XLogP3: 1.2

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 回転可能化学結合数: 2

- どういたいしつりょう: 172.019415g/mol

- 単一同位体質量: 172.019415g/mol

- 水素結合トポロジー分子極性表面積: 51.8Ų

- 重原子数: 11

- 複雑さ: 196

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 1.3

- ゆうかいてん: -4 ºC

- ふってん: 280°C(lit.)

- フラッシュポイント: 143 ºC

- 屈折率: 1.514-1.516

- すいようせい: Miscible with chloroform, methanol, ethanol and ether. Immiscible with water.

- PSA: 51.75000

- LogP: 2.10250

- ようかいせい: アルコール、エーテル、トリクロロメタンに可溶であり、水に微溶である。水、酸、アルカリ及びエタノール中で分解する

Methyl benzenesulfonate セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P403+P233-P405-P501

- 危険物輸送番号:3265

- 危険カテゴリコード: R22;R34

- セキュリティの説明: S28A-S26

- RTECS番号:DB7151000

-

危険物標識:

- セキュリティ用語:8

- リスク用語:R22; R34

- 危険レベル:8

- 危険レベル:8

- 包装等級:III

- 包装グループ:III

- TSCA:Yes

- 包装カテゴリ:III

Methyl benzenesulfonate 税関データ

- 税関コード:2916399090

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Methyl benzenesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1090612-1kg |

Methyl benzenesulfonate |

80-18-2 | 98% | 1kg |

¥761.00 | 2024-07-28 | |

| Enamine | EN300-15725-0.1g |

methyl benzenesulfonate |

80-18-2 | 93% | 0.1g |

$19.0 | 2023-02-09 | |

| Enamine | EN300-15725-25.0g |

methyl benzenesulfonate |

80-18-2 | 93% | 25.0g |

$35.0 | 2023-02-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M36300-100g |

Methylbenzenesulfonate |

80-18-2 | 98% | 100g |

¥84.0 | 2022-04-27 | |

| Apollo Scientific | OR5306-100g |

Methyl benzenesulphonate |

80-18-2 | 98% | 100g |

£18.00 | 2025-02-20 | |

| Enamine | EN300-15725-100.0g |

methyl benzenesulfonate |

80-18-2 | 93% | 100.0g |

$61.0 | 2023-02-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0033-500ml |

Methyl benzenesulfonate |

80-18-2 | 98.0%(GC) | 500ml |

¥2030.0 | 2022-05-30 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0033-100ML |

Methyl Benzenesulfonate |

80-18-2 | >98.0%(GC) | 100ml |

¥350.00 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M270A-500g |

Methyl benzenesulfonate |

80-18-2 | 98% | 500g |

¥833.0 | 2022-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M270A-100g |

Methyl benzenesulfonate |

80-18-2 | 98% | 100g |

¥311.0 | 2022-05-30 |

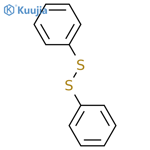

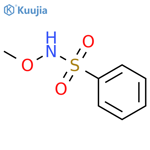

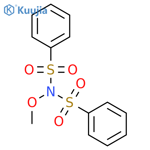

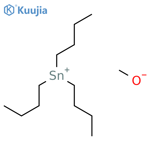

Methyl benzenesulfonate 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

ごうせいかいろ 3

ごうせいかいろ 4

ごうせいかいろ 5

2.1 Reagents: Sulfuric acid Solvents: Benzene

ごうせいかいろ 6

ごうせいかいろ 7

2.1 -

ごうせいかいろ 8

ごうせいかいろ 9

ごうせいかいろ 10

ごうせいかいろ 11

ごうせいかいろ 12

ごうせいかいろ 13

ごうせいかいろ 14

1.2 4 h, rt

ごうせいかいろ 15

Methyl benzenesulfonate Raw materials

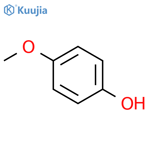

- Mequinol

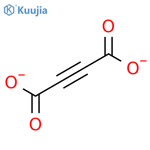

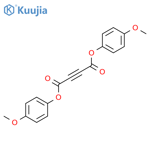

- 2-Butynedioic acid, 1,4-bis(4-methoxyphenyl) ester

- tributyl(chloro)stannane

- Borate(1-),tetrafluoro-

- Acetylenedicarboxylic acid

- N-(phenylimino)methanesulfonamide

- Streptozotocin

- Benzenesulfonamide,N-methoxy-

- Benzenediazonium

- Phenylsulfonic Acid

- Benzenesulfonamide, N-methoxy-N-[methoxy(phenylsulfonyl)amino]-

- Phenyl disulfide

- Methoxytributyltin

Methyl benzenesulfonate Preparation Products

- Benzenesulfonamide, N-methoxy-N-(phenylsulfonyl)- (96088-61-8)

- 2-Butynedioic acid, 1,4-bis(4-methoxyphenyl) ester (37976-30-0)

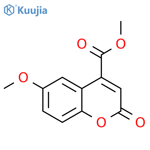

- Methyl benzenesulfonate (80-18-2)

- 2H-1-Benzopyran-4-carboxylic acid, 6-methoxy-2-oxo-, methyl ester (142207-57-6)

- Methyl phenyl sulfone (3112-85-4)

- 1,4-Dimethoxybenzene (150-78-7)

Methyl benzenesulfonate 関連文献

-

Junjie Li,Shaobo Tan,Shujiang Ding,Huayi Li,Lanjun Yang,Zhicheng Zhang J. Mater. Chem. 2012 22 23468

-

Rajni Khajuria,Prakash Kannaboina,Kamal K. Kapoor,Annah Gupta,Gaurav Raina,Amanpreet Kaur Jassal,Love Karan Rana,Maninder S. Hundal,Parthasarathi Das Org. Biomol. Chem. 2015 13 5944

-

3. Ferroelectric relaxation dependence of poly(vinylidene fluoride-co-trifluoroethylene) on frequency and temperature after grafting with poly(methyl methacrylate)Bei Miao,Jingjing Liu,Xiao Zhang,Junyong Lu,Shaobo Tan,Zhicheng Zhang RSC Adv. 2016 6 84426

-

Liwei Cao,Ye Zhang,Linlin Chen,Aijin Shen,Xingwang Zhang,Shifang Ren,Jianxin Gu,Long Yu,Xinmiao Liang Analyst 2014 139 4538

-

Honghong Gong,Bei Miao,Xiao Zhang,Junyong Lu,Zhicheng Zhang RSC Adv. 2016 6 1589

-

Martin Oliver,Laurent Le Corre,Mélanie Poinsot,Alessandra Corio,Léa Madegard,Micha?l Bosco,Ana Amoroso,Bernard Joris,Rodolphe Auger,Thierry Touzé,Ahmed Bouhss,Sandrine Calvet-Vitale,Christine Gravier-Pelletier Org. Biomol. Chem. 2021 19 5844

-

Darragh O’Connor,Aisling Byrne,Ciarán Dolan,Tia E. Keyes New J. Chem. 2018 42 3671

-

Junjie Li,Xin Hu,Guoxin Gao,Shujiang Ding,Huayi Li,Lanjun Yang,Zhicheng Zhang J. Mater. Chem. C 2013 1 1111

-

Lian Xia,Chuanxiang Wu,Zhiwei Sun,Jinmao You Anal. Methods 2014 6 1135

-

Martin Oliver,Laurent Le Corre,Mélanie Poinsot,Alessandra Corio,Léa Madegard,Micha?l Bosco,Ana Amoroso,Bernard Joris,Rodolphe Auger,Thierry Touzé,Ahmed Bouhss,Sandrine Calvet-Vitale,Christine Gravier-Pelletier Org. Biomol. Chem. 2021 19 5844

Methyl benzenesulfonateに関する追加情報

Methyl Benzenesulfonate: A Comprehensive Overview

Methyl benzenesulfonate, also known as methanesulfonic acid, is a versatile compound with the CAS number 80-18-2. This compound has garnered significant attention in various scientific and industrial applications due to its unique chemical properties and wide-ranging utility. In recent years, advancements in synthetic methodologies and its applications have further solidified its importance in the fields of organic chemistry, pharmaceuticals, and materials science.

The chemical structure of methyl benzenesulfonate consists of a benzene ring attached to a sulfonic acid group (-SO3H) and a methyl group (-CH3). This configuration imparts the compound with strong acidity and excellent stability, making it an ideal candidate for use as a catalyst in various reactions. Recent studies have highlighted its role in facilitating asymmetric synthesis, where it has been employed to enhance the enantioselectivity of complex molecules. Such findings underscore its potential in drug discovery and development.

In terms of synthesis, methyl benzenesulfonate can be produced through several methods, including sulfonation of toluene derivatives and direct oxidation of corresponding alcohols. The choice of synthesis route often depends on the desired purity and scale of production. Cutting-edge research has focused on optimizing these processes to improve yield and reduce environmental impact. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction kinetics while minimizing byproduct formation.

One of the most notable applications of methyl benzenesulfonate is in the field of polymer chemistry. It serves as a highly effective initiator for free radical polymerization reactions, particularly in the production of polystyrene and other thermoplastics. Recent advancements have explored its use in controlled radical polymerization techniques, enabling the synthesis of polymers with tailored molecular weights and architectures. These developments have expanded its utility in manufacturing high-performance materials for aerospace, automotive, and electronics industries.

Moreover, methyl benzenesulfonate has found significant application in analytical chemistry as a reference standard for chromatographic separations. Its high purity and stability make it an ideal choice for calibrating instruments used in quality control processes across various industries. Emerging research has also explored its potential as a chiral resolving agent in enantiomeric separations, further enhancing its role in analytical workflows.

In conclusion, methyl benzenesulfonate (CAS No. 80-18-2) stands out as a multifaceted compound with diverse applications across numerous scientific disciplines. Its unique chemical properties, coupled with ongoing innovations in synthesis and application techniques, continue to drive its relevance in modern chemistry. As research progresses, it is anticipated that new discoveries will further expand the scope of this remarkable compound.

80-18-2 (Methyl benzenesulfonate) 関連製品

- 78-09-1(Tetraethoxymethane)

- 5138-90-9(Sodium 4-chlorobenzenesulfonate)

- 60-09-3(4-(E)-2-phenyldiazen-1-ylaniline)

- 65-22-5(Pyridoxal Hydrochloride Standard)

- 68-04-2(Sodium citrate)

- 66-27-3(Methyl methanesulfonate)

- 82-05-3(1,9-Benz-10-anthrone)

- 39819-65-3(Nickel(II) Benzenesulfonate)

- 121-47-1(Metanilic acid)

- 62-50-0(Ethyl methanesulfonate)